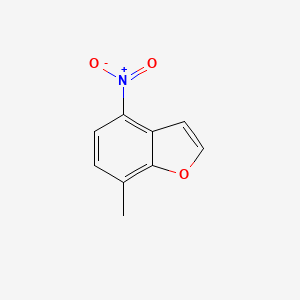

7-Methyl-4-nitrobenzofuran

Description

BenchChem offers high-quality 7-Methyl-4-nitrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-4-nitrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

7-methyl-4-nitro-1-benzofuran |

InChI |

InChI=1S/C9H7NO3/c1-6-2-3-8(10(11)12)7-4-5-13-9(6)7/h2-5H,1H3 |

InChI Key |

IFJDKDUDQBYXLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

7-Methyl-4-nitrobenzofuran chemical structure and properties

Advanced Scaffolds for Medicinal Chemistry & Drug Discovery

Executive Summary & Chemical Profile

7-Methyl-4-nitrobenzofuran represents a specialized heterocyclic scaffold in medicinal chemistry. Unlike its more common 5-nitro or 2-nitro isomers, the 4-nitro variant offers a unique vector for substituent growth in the "Northern" region of the pharmacophore, often critical for occupying hydrophobic pockets in kinase active sites (e.g., the gatekeeper region) or for modulating metabolic stability via the 7-methyl blockade.

This guide details the structural properties, rational synthesis, and functionalization of this scaffold. Note that due to the directing effects of the benzofuran core, the 4-nitro isomer cannot be efficiently accessed via direct nitration; it requires de novo ring construction.

Physicochemical Profile (Predicted)

| Property | Value | Notes |

| IUPAC Name | 7-methyl-4-nitro-1-benzofuran | |

| Molecular Formula | C₉H₇NO₃ | |

| Molecular Weight | 177.16 g/mol | |

| LogP (Calc) | ~2.8 - 3.1 | Lipophilic core; 7-Me increases lipophilicity vs. parent. |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 3 | Nitro group (2) + Furan Oxygen (1) |

| Topological Polar Surface Area | ~59 Ų | Good membrane permeability predicted. |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitro-aromatics. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility. |

Structural Analysis & Retrosynthesis

The synthesis of 7-methyl-4-nitrobenzofuran presents a classic regioselectivity challenge.

-

Direct Nitration Failure: Electrophilic aromatic substitution (nitration) of 7-methylbenzofuran preferentially occurs at C-2 (furan ring) or C-5 (para to the activating ether oxygen). The C-4 position is electronically deactivated and sterically shielded.

-

Strategic Solution: The furan ring must be constructed onto a benzene precursor that already bears the nitro group in the correct position.

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic analysis highlighting the necessity of starting from 2-methyl-5-nitrophenol to secure the 4-nitro regiochemistry.

Experimental Synthesis Protocol

This protocol utilizes a modified Rapoport/Stoermer cyclization , converting a phenoxyacetaldehyde derivative into the benzofuran.

Phase 1: Ether Formation

Objective: Alkylate the phenol oxygen to install the two-carbon handle required for the furan ring.

-

Reagents:

-

2-Methyl-5-nitrophenol (10.0 mmol)

-

Bromoacetaldehyde diethyl acetal (12.0 mmol)

-

Potassium Carbonate (

) (20.0 mmol) -

DMF (Dimethylformamide), anhydrous (20 mL)

-

-

Procedure:

-

Dissolve the phenol in DMF under

atmosphere. -

Add

and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Add Bromoacetaldehyde diethyl acetal dropwise.

-

Heat the mixture to 100°C for 12 hours.

-

Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the starting phenol.

-

Workup: Pour into ice water, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate. -

Product: 1-(2,2-diethoxyethoxy)-2-methyl-5-nitrobenzene.

-

Phase 2: Cyclization (The Critical Step)

Objective: Acid-mediated deprotection of the acetal to the aldehyde, followed by intramolecular Friedel-Crafts cyclization.

-

Reagents:

-

Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of substrate)

-

Chlorobenzene (optional co-solvent for temperature control)

-

-

Procedure:

-

Heat PPA to 100°C in a round-bottom flask.

-

Add the acetal intermediate (from Phase 1) slowly with vigorous mechanical stirring.

-

Raise temperature to 120–130°C . The reaction mixture will darken.[1]

-

Mechanism: The acetal hydrolyzes to the aldehyde. The carbonyl oxygen is protonated, initiating electrophilic attack on the aromatic ring at the position ortho to the ether oxygen (C-6 of the phenol).

-

Note: The methyl group at C-2 blocks one ortho position, forcing cyclization to the desired side.

-

Quench: Pour the hot syrup onto crushed ice (Caution: Exothermic). Stir until the PPA dissolves.

-

Purification: Extract with DCM. The crude product is often dark; purify via column chromatography (Silica gel, Hexane/DCM gradient).

-

Functionalization & Reactivity

The 4-nitro group is a "dummy" functional group; its primary value is as a precursor to the 4-amino moiety, a potent nucleophile for scaffold elaboration.

Reduction to 7-Methyl-4-aminobenzofuran

The reduction must be controlled to avoid reducing the furan double bond (which would yield a dihydrobenzofuran).

-

Method A (Chemoselective): Iron powder / Ammonium Chloride (

) in Ethanol/Water reflux. This is gentle and preserves the furan ring. -

Method B (Hydrogenation):

(1 atm) with Raney Nickel. Caution: Palladium on Carbon (

Scaffold Utility Diagram (DOT)

Figure 2: Functionalization pathways transforming the nitro-precursor into bioactive pharmacophores.[2][3][4][5][6][7]

Safety & Handling

-

Nitroaromatics: Generally toxic and potentially mutagenic. Handle in a fume hood.

-

Explosion Hazard: Nitro compounds can be energetic. Avoid heating dry residues to high temperatures without solvent.

-

PPA: Highly corrosive and viscous. Use gloves and face shield. Neutralize aqueous waste with sodium bicarbonate before disposal.

References

-

Benzofuran Synthesis Strategies

-

Nitro Group Reduction Protocols

-

BenchChem Technical Guide. "Synthesis of Novel 4-Aminobenzofuran Derivatives."

-

-

Biological Activity of Benzofurans

-

General Reactivity

-

PubChem Compound Summary for 4-Nitrobenzofuran (Analogous Chemistry).

-

Sources

- 1. Benzaldehydes: from nitro to hydroxy in one step! , Hive Chemistry Discourse [chemistry.mdma.ch]

- 2. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]

- 3. asianinstituteofresearch.org [asianinstituteofresearch.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

7-Methyl-4-nitrobenzofuran CAS number and identifiers

The following technical guide provides an in-depth analysis of 7-Methyl-4-nitrobenzofuran , a specialized heterocyclic intermediate used in the synthesis of fused aromatic systems and bioactive scaffolds.

Core Identifiers & Chemical Architecture

| Parameter | Technical Specification |

| Chemical Name | 7-Methyl-4-nitrobenzofuran |

| CAS Registry Number | 325708-09-6 |

| IUPAC Name | 7-methyl-4-nitro-1-benzofuran |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| SMILES | Cc1ccc([O-])c2occc12 |

| Key Reactivity | C7-Methyl acidity (Vinylogous activation via C4-Nitro) |

| Appearance | Pale yellow to tan crystalline solid (Typical for nitrobenzofurans) |

Structural Analysis & Electronic Properties

The 7-Methyl-4-nitrobenzofuran scaffold represents a "push-pull" electronic system within a bicyclic aromatic framework. Its reactivity is defined by the interplay between the electron-rich furan ring and the electron-deficient nitro-substituted benzene ring.

-

The C4-Nitro Effect: The nitro group at position 4 exerts a strong electron-withdrawing effect (–M, –I) on the benzene ring.

-

The C7-Methyl Activation: Crucially, the methyl group at position 7 is para to the nitro group. Through vinylogous conjugation, the nitro group significantly increases the acidity of the C7-methyl protons. This specific electronic arrangement makes the compound a prime substrate for Leimgruber-Batcho type homologation, allowing for the rapid construction of tricyclic heteroaromatic systems (e.g., pyrrolo[3,2-e]benzofurans).

Synthesis: De Novo Construction of the Benzofuran Core

While direct nitration of 7-methylbenzofuran is non-selective (often favoring the furan ring C2 position), the most reliable synthetic route involves the cyclization of a pre-functionalized phenol precursor. This method ensures regiospecificity.

Protocol: The Rap-Stoermer / Feist-Benary Cyclization Strategy

This protocol describes the construction of the benzofuran ring from a salicylaldehyde derivative, ensuring the nitro and methyl groups are correctly positioned before ring closure.

Reagents:

-

Precursor: 2-Hydroxy-3-methyl-6-nitrobenzaldehyde (synthesized from 3-methyl-4-nitrophenol).

-

Cyclizing Agent: Ethyl bromoacetate or Chloroacetone.

-

Base: Potassium Carbonate (

).[1] -

Solvent: DMF or Acetone (Anhydrous).

Step-by-Step Methodology:

-

O-Alkylation: Dissolve 2-Hydroxy-3-methyl-6-nitrobenzaldehyde (1.0 eq) in anhydrous DMF. Add

(2.0 eq) and stir for 30 minutes to generate the phenoxide anion. Add Ethyl bromoacetate (1.2 eq) dropwise. Stir at 60°C for 4 hours.-

Why: The phenoxide is a strong nucleophile; DMF solvates the cation (

), enhancing the reaction rate (

-

-

Cyclization (Intramolecular Aldol): The resulting intermediate is treated with a strong base (e.g., NaOEt in EtOH) or acid (Amberlyst-15 in Toluene reflux) to induce condensation between the methylene of the ester/ketone and the aldehyde carbonyl.

-

Decarboxylation (If using Ethyl Bromoacetate): Saponify the ester (NaOH/MeOH) to the carboxylic acid, then perform thermal decarboxylation (Cu powder, quinoline, 200°C) to yield the neutral 7-Methyl-4-nitrobenzofuran .

Reactivity Profile: The Bredereck's Reagent Gateway

The most distinct application of CAS 325708-09-6 is its reaction with Bredereck’s Reagent (tert-Butoxybis(dimethylamino)methane). This transformation exploits the acidity of the C7-methyl group to form an enamine, a critical intermediate for synthesizing indole-fused derivatives.

Experimental Workflow: Enamine Formation

Reaction:

Protocol:

-

Setup: In a flame-dried flask under

, dissolve 7-Methyl-4-nitrobenzofuran (1 mmol) in anhydrous DMF (2 mL). -

Addition: Add Bredereck’s Reagent (1.5 mmol) via syringe.

-

Reflux: Heat the mixture to 140°C for 2–4 hours. The solution typically turns deep red/purple, indicating enamine formation.

-

Workup: Remove volatiles under high vacuum. The residue is the crude enamine: N,N-dimethyl-2-(4-nitrobenzofuran-7-yl)ethenamine (CAS 603305-64-2).

-

Application: This enamine is immediately subjected to reductive cyclization (e.g.,

/Pd-C or

Visualization of Reaction Pathways

The following diagram illustrates the electronic activation and the specific transformation with Bredereck's reagent, highlighting the conversion of the "inactive" methyl group into a reactive vinyl-amine handle.

Caption: Mechanistic pathway for the conversion of 7-Methyl-4-nitrobenzofuran into fused heterocyclic scaffolds via Bredereck's reagent.

Safety & Handling (Nitroaromatics)

-

Explosion Hazard: Like many polynitro or nitro-heterocyclic compounds, this substance possesses high energy potential. While mono-nitro derivatives are generally stable, they should not be subjected to adiabatic shock or excessive heat (>200°C) without DSC testing.

-

Toxicity: Benzofurans are lipophilic and can penetrate skin. Nitro-aromatics are potential mutagens and uncouplers of oxidative phosphorylation.

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a functioning fume hood are mandatory.

References

-

LookChem Database. (2024). Product Entry: 7-Methyl-4-nitrobenzo[b]furan (CAS 325708-09-6).[4] Retrieved from [Link]

-

Chemical Synthesis Database. (2025). Synthesis of Benzofuran Derivatives and Intermediates.[1][2][4][5][6][7][8] Retrieved from [Link]

- Bredereck, H., et al. (1968). "Synthese und Reaktionen von Amidacetalen und Aminalestern." Chemische Berichte, 101(1), 41-50. (Foundational chemistry for the reagent application cited in CAS 325708-09-6 reactivity).

-

PubChem. (2024). Compound Summary: 4-Nitrobenzofuran Derivatives.[9] National Library of Medicine. Retrieved from [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. lookchem.com [lookchem.com]

- 5. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

difference between 7-methyl-4-nitrobenzofuran and 7-nitrobenzofurazan

An In-depth Technical Guide to the Core Differences Between 7-Methyl-4-nitrobenzofuran and 7-Nitrobenzofurazan

Abstract

This technical guide provides a comprehensive analysis of the fundamental distinctions between two heterocyclic compounds: 7-methyl-4-nitrobenzofuran and 7-nitrobenzofurazan. While their names suggest a degree of similarity, their core structures, electronic properties, and chemical reactivity are profoundly different, leading to disparate applications in scientific research. 7-Nitrobenzofurazan and its derivatives, particularly 7-nitrobenz-2,1,3-oxadiazoles (NBD), are renowned as environmentally sensitive fluorogenic reagents for labeling and detecting biomolecules. In contrast, the benzofuran scaffold, as represented by 7-methyl-4-nitrobenzofuran, is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities. This document will dissect these differences from a structural, mechanistic, and application-oriented perspective, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize these distinct chemical entities.

Introduction: A Tale of Two Heterocycles

In the landscape of heterocyclic chemistry, the benzofuran and benzofurazan scaffolds represent two critical classes of compounds. Benzofuran, a bicyclic structure consisting of a fused benzene and furan ring, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, prized for its wide range of biological activities.[1][2] Its derivatives are explored for anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[2][3]

On the other hand, benzofurazan, also known as 2,1,3-benzoxadiazole, features a benzene ring fused to a furazan (1,2,5-oxadiazole) ring. The inclusion of two nitrogen atoms in the heterocyclic ring dramatically alters the molecule's electronic properties. The 7-nitro substituted variant, in particular, has become an indispensable tool in bioanalytical chemistry, not as a therapeutic agent itself, but as a reactive fluorogenic probe.[4] This guide will elucidate the origins of these divergent paths, beginning with a detailed examination of each core structure.

7-Nitrobenzofurazan: The Quintessential Fluorogenic Probe

The 7-nitrobenzofurazan scaffold is most frequently encountered in the laboratory in the form of its reactive derivatives, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F).[5][6]

Core Structure and Nomenclature

The compound is systematically named 7-nitro-2,1,3-benzoxadiazole. The term "benzofurazan" is a common and accepted alternative.[4] The core structure is characterized by the highly electron-withdrawing 2,1,3-benzoxadiazole ring system, which is further activated by a strongly electron-withdrawing nitro group at the 7-position.

Mechanism of Action and Reactivity

The defining characteristic of NBD-Cl and NBD-F is their high reactivity toward nucleophiles. The potent electron-withdrawing nature of both the nitro group and the oxadiazole ring renders the carbon at the 4-position (C4) highly electrophilic and susceptible to nucleophilic aromatic substitution.

This allows for a rapid and efficient reaction with primary and secondary amines, as well as thiols, under mild conditions.[5] NBD-F is significantly more reactive than NBD-Cl; for instance, its reaction with glycine is approximately 500 times faster.[7]

Fluorogenic Properties

Crucially, reagents like NBD-Cl are themselves non-fluorescent or only weakly fluorescent. However, upon covalent reaction with an amine or thiol, the resulting NBD-adduct becomes intensely fluorescent.[5] This "light-up" property is the basis of their utility. The fluorescence arises from an intramolecular charge transfer (ICT) mechanism, where the amino or thioether substituent acts as an electron donor and the nitrobenzofurazan core serves as the electron acceptor.[8] The emission wavelength of these adducts is highly sensitive to the polarity of the local environment, making them valuable probes for studying molecular interactions and protein conformation.[9]

Primary Applications

Based on this reactivity and fluorogenic nature, the primary application of 7-nitrobenzofurazan derivatives is in bioanalytical chemistry:

-

Fluorescent Labeling: Covalent tagging of proteins, peptides, and amino acids for visualization and quantification.[5]

-

Derivatization for Chromatography: Pre-column derivatization of colorless, non-fluorescent amines and amino acids to enable their sensitive detection by HPLC with fluorescence detectors.[6][10]

-

Enzyme Assays: Used as trapping agents or as part of fluorogenic substrates.[11]

7-Methyl-4-nitrobenzofuran: A Scaffold for Bioactivity

Information on the specific compound 7-methyl-4-nitrobenzofuran is sparse in the literature, indicating it is not a widely used reagent. However, its properties and potential applications can be reliably inferred from the extensive body of research on the benzofuran scaffold.

Core Structure

The structure consists of a benzofuran core with a methyl group at position 7 and a nitro group at position 4. Unlike benzofurazan, the five-membered ring is a simple furan, containing one oxygen atom and four carbons.[1] The methyl group is weakly electron-donating, while the nitro group is strongly electron-withdrawing.

Synthesis and Reactivity

The synthesis of substituted benzofurans does not rely on nucleophilic substitution of a leaving group in the manner of NBD-Cl. Instead, it involves the construction of the heterocyclic ring itself. Common synthetic routes include:

-

Perkin Reaction: Reaction of a salicylaldehyde with an acid anhydride.[12]

-

Intramolecular Condensation/Cyclization: Cyclization of precursors like o-alkynylphenols or 2-acyloxy-1-bromomethylarenes.[12]

The reactivity of the benzofuran ring is characteristic of an electron-rich aromatic system, though this is modulated by the strongly deactivating nitro group in 7-methyl-4-nitrobenzofuran. Its chemical behavior is fundamentally different from the highly electrophilic nature of 7-nitrobenzofurazan.

Potential Applications in Drug Discovery

The benzofuran nucleus is a privileged structure in medicinal chemistry.[2] Derivatives have demonstrated a vast array of biological activities, and it is in this context that 7-methyl-4-nitrobenzofuran would be investigated.[3]

-

Anticancer Agents: Many benzofuran derivatives exhibit potent cytotoxicity against various cancer cell lines.[2]

-

Antimicrobial Agents: The scaffold is used to develop novel antibacterial and antifungal compounds.[1][3]

-

Enzyme Inhibitors: Benzofuran derivatives have been designed to inhibit a wide range of enzymes.

-

CNS Agents: The structure appears in compounds with potential anti-inflammatory and neuroprotective properties.[3]

The fluorescence of simple nitro-substituted benzofurans is not a defining or commonly exploited feature, unlike that of the NBD adducts.

Comparative Analysis: The Core Differences

The fundamental distinction lies in the five-membered heterocyclic ring fused to the benzene core. This single structural variance dictates the electronic properties, reactivity, and ultimate scientific utility of these two classes of molecules.

Structural and Electronic Distinction

The core difference is the furan ring versus the furazan (oxadiazole) ring. The furazan ring, with its two nitrogen atoms and one oxygen atom, is significantly more electron-withdrawing than the furan ring. This profoundly impacts the electrophilicity of the aromatic system.

Quantitative Data Summary

| Property | 7-Methyl-4-nitrobenzofuran (Inferred) | 4-Substituted-7-nitrobenzofurazan (e.g., NBD-Amine) |

| Core Heterocycle | Furan | Furazan (2,1,3-Oxadiazole) |

| Molecular Formula | C₉H₇NO₃ | C₆H₄N₄O₃ |

| Key Reactivity | Ring construction via cyclization reactions.[12] | Nucleophilic aromatic substitution at C4.[5] |

| Primary Hallmark | Biological activity (scaffold for therapeutics).[2][3] | Intense, environment-sensitive fluorescence.[8] |

| Primary Application | Medicinal chemistry, drug discovery intermediate. | Fluorogenic labeling agent, bioanalytical probe.[6] |

Experimental Protocols

The divergent applications of these compounds are best illustrated by their distinct experimental workflows.

Protocol: Synthesis of a Fluorescent 4-Amino-7-nitrobenzofurazan Derivative

This protocol describes the standard method for creating a fluorescent NBD-adduct from NBD-Cl and a primary amine, a cornerstone of its application.[8]

Objective: To synthesize a fluorescently labeled amine for analytical detection.

Materials:

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

Primary amine of interest (e.g., aniline, glycine)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 mmol) in 20 mL of acetonitrile.

-

Add sodium bicarbonate (5.0 mmol) to the solution to act as a base.

-

In a separate flask, dissolve NBD-Cl (1.1 mmol) in 10 mL of acetonitrile.

-

Add the NBD-Cl solution dropwise to the amine solution while stirring at room temperature.

-

Allow the reaction to stir overnight, protected from light.

-

Upon completion (monitored by TLC), acidify the mixture with 1 M HCl.

-

Extract the product into dichloromethane (3 x 20 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting solid product by silica gel column chromatography to yield the pure, fluorescent NBD-amine derivative.

Protocol: Representative Synthesis of a Benzofuran Derivative

This generalized protocol illustrates the construction of the benzofuran ring, a starkly different chemical approach from the simple substitution used with NBD-Cl. This example is based on an intramolecular condensation.[12]

Objective: To construct the benzofuran core from an appropriate precursor.

Materials:

-

An o-hydroxyphenyl derivative with a suitable side chain (e.g., 2-hydroxyacetophenone)

-

Reagents for side-chain modification and cyclization (e.g., ethyl bromoacetate, then a dehydrating agent/catalyst like polyphosphoric acid or a Pd-catalyst for Sonogashira coupling followed by cyclization)

-

Appropriate solvents (e.g., DMF, Toluene)

-

Base (e.g., K₂CO₃)

Procedure:

-

Functionalization: React the phenolic hydroxyl group of the starting material (e.g., 2-hydroxyacetophenone) with a reagent to introduce the atoms required for the furan ring (e.g., O-alkylation with ethyl bromoacetate).

-

Cyclization: Subject the intermediate to conditions that promote intramolecular condensation and dehydration to form the furan ring. This is often the key, and most complex, step. For example, heating the intermediate from step 1 with a dehydrating agent.

-

Workup: After the reaction is complete, quench the reaction mixture (e.g., with water or ice).

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product via recrystallization or column chromatography to obtain the pure benzofuran derivative.

Conclusion

The distinction between 7-methyl-4-nitrobenzofuran and 7-nitrobenzofurazan is a clear illustration of how subtle changes in a heterocyclic core can lead to a dramatic divergence in chemical properties and applications.

-

7-Nitrobenzofurazan (as NBD derivatives) is a highly electrophilic, reactive molecule that functions as a premier fluorogenic tool for bioanalytical applications. Its value lies in its ability to convert a chemical reaction (nucleophilic attack) into a bright, detectable fluorescent signal.

-

7-Methyl-4-nitrobenzofuran , by contrast, represents a derivative of the biologically active benzofuran scaffold . Its value lies not in its reactivity as a probe, but in the potential biological effects of the molecule itself, making it a candidate for investigation in medicinal chemistry and drug discovery.

For researchers, the choice between these scaffolds is dictated entirely by the experimental goal: select a 7-nitrobenzofurazan derivative for labeling and detection; select a benzofuran derivative for exploring therapeutic potential and biological activity.

References

-

Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. Link

- BenchChem (2025).

-

Ghinea, A., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Applied Sciences, 13(16), 9428. Link

-

Schmid, A., et al. (1995). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry, 38(11), 1986-1993. Link

-

Wikipedia contributors. (2023). 4-Fluoro-7-nitrobenzofurazan. Wikipedia, The Free Encyclopedia. Link

-

AAT Bioquest. NBD-F [4-Fluoro-7-nitrobenzofurazan]. AAT Bioquest Product Page. Link

-

Jung, M., et al. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters, 52(20), 2615-2617. Link

-

Sigma-Aldrich. 4-Chloro-7-nitrobenzofurazan NBD-chloride. Sigma-Aldrich Product Page. Link

-

Thermo Fisher Scientific. 4-Chloro-7-nitrobenzofurazan, 98%. Thermo Fisher Scientific Product Page. Link

-

Sigma-Aldrich. 4-Chloro-7-nitrobenzofurazan, BioReagent. Sigma-Aldrich Product Page. Link

- Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656.

-

Jarzemska, K., & Fik, K. (2016). N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. Analytical and Bioanalytical Chemistry, 408(22), 6097-6104. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13307979, 4-Nitrobenzofuran. PubChem. Link

-

The Good Scents Company. 7-methyl benzofuran. The Good Scents Company Information page. Link

- Aslam, M., & Nazir, S. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry, 8(2), 55-70.

-

Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 29746-29775. Link

- ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 7. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Chloro-7-nitrobenzofurazan, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

Introduction: The Benzofuran Scaffold in Drug Discovery

An In-depth Technical Guide to the 7-Methyl-4-Nitrobenzofuran Scaffold in Medicinal Chemistry

Abstract: The benzofuran nucleus is a quintessential heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This technical guide focuses on a specific, yet underexplored derivative: the 7-methyl-4-nitrobenzofuran core. We will delve into the synthetic rationale, known biological implications of its constituent parts, and a prospective outlook on its potential as a foundational scaffold for modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesized framework of technical knowledge, actionable protocols, and forward-looking insights.

The benzofuran moiety is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a rich source for drug development. The versatility of the benzofuran core stems from its rigid, planar structure and the presence of an oxygen atom which can act as a hydrogen bond acceptor, facilitating interactions with various protein targets.

The specific substitution pattern of 7-methyl and 4-nitro introduces unique electronic and steric properties that can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile:

-

4-Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly modulate the electron density of the aromatic system. In medicinal chemistry, nitroaromatic compounds are often investigated for their bio-reductive activation potential, particularly in developing hypoxia-selective anticancer agents or antimicrobial compounds.

-

7-Methyl Group: The methyl group at the 7-position provides a lipophilic handle. This can enhance membrane permeability and influence the molecule's orientation within a binding pocket, potentially improving target affinity and selectivity.

This guide will synthesize the potential of this specific scaffold, drawing from established principles of medicinal chemistry and providing a roadmap for its exploration.

Synthetic Strategies and Methodologies

The synthesis of substituted benzofurans is a well-established field, with several named reactions providing reliable routes. For the 7-methyl-4-nitrobenzofuran core, a common and effective approach involves a multi-step synthesis starting from commercially available precursors.

Proposed Synthetic Workflow

The logical flow from starting materials to the final scaffold is crucial for efficient and reproducible synthesis. The diagram below outlines a typical workflow.

Caption: Synthetic workflow for 7-methyl-4-nitrobenzofuran.

Detailed Experimental Protocol: Synthesis of 7-Methyl-4-nitrobenzofuran

This protocol describes a representative method for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: O-Alkylation of 2-Methyl-5-nitrophenol

-

Reagents & Setup: To a solution of 2-methyl-5-nitrophenol (1.0 eq.) in anhydrous acetone (10 mL/mmol) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq.). The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq.) can be beneficial.

-

Reaction: Add propargyl bromide (1.2 eq.) dropwise to the stirring suspension at room temperature.

-

Monitoring: The reaction is heated to reflux (approx. 56°C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up & Isolation: After cooling, the mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield the crude ether product, 3-(2-methyl-5-nitrophenoxy)prop-1-yne.

Step 2: Intramolecular Cyclization

-

Reaction Setup: The crude ether from the previous step is dissolved in a high-boiling point solvent such as N,N-diethylaniline.

-

Thermal Cyclization: The solution is heated to a high temperature (typically 180-220°C) to induce a Claisen-type rearrangement followed by intramolecular cyclization.

-

Monitoring: The reaction progress is monitored by TLC.

-

Purification: Upon completion, the reaction mixture is cooled and purified directly by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the final product, 7-methyl-4-nitrobenzofuran.

Step 3: Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The characteristic signals for the benzofuran ring protons and the methyl group should be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.

Prospective Biological Activity and Therapeutic Applications

While the 7-methyl-4-nitrobenzofuran scaffold itself is not extensively documented, we can infer its potential by examining the activities of related nitrobenzofuran derivatives.

Antimicrobial and Antiparasitic Potential

Nitro-heterocyclic compounds are a known class of antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within the target organism (e.g., anaerobic bacteria or protozoa) to generate cytotoxic radical species that damage DNA and other critical biomolecules.

| Compound Class | Organism | Mechanism of Action | Reference |

| Nitrofurans (general) | Bacteria (e.g., E. coli) | Reductive activation to DNA-damaging radicals | |

| 5-Nitrobenzofurans | Trypanosoma cruzi | Inhibition of parasite-specific enzymes |

It is plausible that the 7-methyl-4-nitrobenzofuran scaffold could be explored for developing novel agents against drug-resistant bacteria or parasites like Leishmania and Trypanosoma.

Anticancer Activity: A Hypoxia-Activated Prodrug Approach

Solid tumors often contain regions of low oxygen concentration (hypoxia). This unique microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds can function as hypoxia-activated prodrugs (HAPs).

The diagram below illustrates the proposed mechanism of action for a HAP based on the 7-methyl-4-nitrobenzofuran scaffold.

Caption: Proposed bio-reductive activation of the scaffold.

Under normal oxygen conditions (normoxia), the nitro group undergoes a one-electron reduction to a radical anion, which is rapidly back-oxidized by molecular oxygen, resulting in futile cycling and minimal cytotoxicity. However, in the hypoxic environment of a tumor, the absence of oxygen allows for further reduction to highly reactive species, such as hydroxylamines and amines, which are potent cytotoxins that can induce cell death.

Future Directions and Conclusion

The 7-methyl-4-nitrobenzofuran scaffold represents a promising, yet underexplored, starting point for medicinal chemistry campaigns. The synthetic accessibility and the tantalizing potential for bio-reductive activation make it an attractive candidate for development in several key therapeutic areas.

Key future work should focus on:

-

Library Synthesis: Synthesizing a library of analogues by modifying the methyl group or introducing other substituents on the benzofuran ring to establish clear Structure-Activity Relationships (SAR).

-

Biological Screening: Evaluating the synthesized library in a panel of assays, including antimicrobial, antiparasitic, and cancer cell line screening (under both normoxic and hypoxic conditions).

-

Mechanism of Action Studies: For active compounds, conducting detailed mechanistic studies to confirm the role of nitro-reduction and identify the specific cellular targets.

References

Nitrobenzofuran Isomers in Modern Therapeutics and Molecular Imaging: A Comprehensive Technical Review

Executive Summary

Nitrobenzofuran isomers and their derivatives represent a highly versatile class of heterocyclic compounds. Historically recognized as fundamental building blocks in organic synthesis, these molecules have recently emerged as critical scaffolds in two distinct but overlapping fields: targeted drug development (specifically oncology and antimicrobial therapies) and advanced molecular imaging (fluorescent probes). This whitepaper provides an in-depth analysis of the regioselective synthesis of nitrobenzofuran isomers, their photophysical mechanisms, and their pharmacological profiling, culminating in standardized, self-validating protocols for laboratory application.

Structural Chemistry and the Challenge of Isomeric Synthesis

The benzofuran core is a bicyclic system comprising a benzene ring fused to a furan ring. The aromaticity of benzofuran is weaker than that of indole, making the ring susceptible to cleavage under harsh redox conditions.

The Regioselectivity Problem in Direct Nitration

Electrophilic substitution on the benzofuran nucleus presents significant regiochemical challenges. Electrophilic reagents preferentially attack the C-2 position over the C-3 position due to the heteroatom's reduced ability to stabilize the intermediate for 3-substitution. When direct nitration is attempted (e.g., using nitric acid in acetic acid), the reaction yields predominantly 2-nitrobenzofuran, accompanied by a complex mixture of 4-, 6-, and 7-nitrobenzofuran isomers [1].

The 5-nitrobenzofuran isomer is notoriously difficult to synthesize and isolate via direct nitration. To overcome this, modern synthetic workflows abandon top-down nitration in favor of bottom-up intramolecular condensation.

Base-Promoted Heteroannulation

To achieve high yields of specific isomers like 5-nitrobenzofuran, researchers employ base-promoted cyclization of suitably substituted 2-alkynylphenols [2]. By utilizing Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) at 60°C, the alkyne undergoes an intramolecular heteroannulation. This causality is crucial: by pre-installing the nitro group on the benzene ring of the acyclic precursor, the regiochemistry of the final bicyclic product is strictly dictated by the precursor's geometry, completely bypassing the chaotic isomerism of direct nitration.

Base-promoted intramolecular heteroannulation workflow for synthesizing 5-nitrobenzofuran.

Photophysical Properties: Nitrobenzofurans as Molecular Probes

The 7-nitrobenzofuran (often referred to in literature as nitrobenzofurazan or NBD) architecture is highly prized in molecular imaging. The strong electron-withdrawing nature of the nitro group paired with the electron-donating potential of the furan/furazan oxygen creates a robust Donor-Acceptor (D-A) fluorophore system.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

NBD-based probes are typically designed to be non-fluorescent (or weakly fluorescent) in their native state due to photoinduced electron transfer (PET) or internal charge transfer (ICT) quenching. However, the highly electrophilic C-4 position of the 7-nitrobenzofuran core is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by biothiols such as Glutathione (GSH) and Cysteine (Cys) [3, 4].

When the nucleophilic thiolate of Cys or GSH attacks the probe, it displaces a leaving group (e.g., a halogen or ether linkage). In the case of Cysteine, this is often followed by a rapid Smiles rearrangement—shifting the NBD core from the sulfur atom to the amino group—resulting in a highly fluorescent amino-NBD product. This mechanism provides rapid response times, high selectivity, and low background fluorescence [3]. Furthermore, specific modifications, such as incorporating a 4-sulfamoylphenylamide moiety, allow these probes to target specific organelles like the Golgi apparatus to monitor nitric oxide (NO) levels in neurodegenerative models like Alzheimer's Disease [5].

Reaction mechanism of NBD-based fluorescent probes with biothiols via SNAr and rearrangement.

Pharmacological Profiling and Drug Development

Beyond imaging, specific nitrobenzofuran isomers are potent pharmacophores. The nitro group enhances the molecule's ability to interact with biological targets via hydrogen bonding and electron transfer mechanisms.

Recent studies have highlighted the efficacy of 6-nitrobenzofuran and 5-nitrobenzofuran derivatives as cytotoxic agents against human cancer cell lines (such as HCT 116 and MCF-7) and as potent antioxidants [6, 7]. For instance, Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate synthesized from 2-bromo-4-methoxyphenol exhibits strong anti-tumor properties [6]. Similarly, 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives have shown antioxidant activity that surpasses standard agents like n-propyl gallate[7].

Quantitative Pharmacological Data

The following table summarizes the quantitative bioactivity of recent nitrobenzofuran derivatives compared to standard therapeutics:

| Compound / Isomer Class | Primary Biological Target | Activity Type | IC₅₀ Value | Reference |

| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 (Colorectal Cancer) | Cytotoxic | 8.5 μg/mL | [6] |

| 6-Nitrobenzofuran-2-carbohydrazide (Compound 15) | DPPH Radical | Antioxidant | 9.26 ± 0.15 μM | [7] |

| 6-Nitrobenzofuran-2-carbohydrazide (Compound 13) | DPPH Radical | Antioxidant | 14.60 ± 0.32 μM | [7] |

| n-Propyl Gallate (Standard) | DPPH Radical | Antioxidant | 30.30 ± 0.40 μM | [7] |

| Doxorubicin (Standard) | General Cancer Cell Lines | Cytotoxic | 0.94 ± 0.20 μM | [7] |

Data indicates that specific 6-nitrobenzofuran isomers can outperform traditional antioxidants while maintaining viable cytotoxic profiles against solid tumors.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is built into the workflow: each step includes a verification checkpoint to prevent downstream failure.

Protocol A: Base-Promoted Synthesis of 5-Nitrobenzo[b]furan [2]

Objective: Synthesize the sterically hindered 5-nitro isomer without transition metal catalysts.

-

Precursor Preparation: Dissolve 1.0 mmol of the appropriate 2-alkynyl-4-nitrophenol precursor in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Rationale: Anhydrous conditions prevent unwanted hydrolysis of the alkyne.

-

Base Addition: Add 2.0 equivalents (2.0 mmol) of Cesium Carbonate (Cs₂CO₃) to the solution. Rationale: Cs₂CO₃ is chosen over lighter alkali bases because the large cesium cation enhances the nucleophilicity of the phenoxide ion via the "cesium effect," driving the cyclization.

-

Cyclization: Stir the reaction mixture at 60°C under an inert nitrogen atmosphere for 4–6 hours.

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The disappearance of the highly polar phenolic precursor validates the completion of the heteroannulation.

-

Workup: Cool to room temperature, quench with 15 mL of saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure 5-nitrobenzo[b]furan.

Protocol B: In Vitro Fluorescent Sensing of Glutathione (GSH) using 7-Nitrobenzofuran Probes [4]

Objective: Quantify intracellular biothiols using an NBD-based fluorescent probe.

-

Probe Stock Preparation: Dissolve the synthesized 7-nitrobenzofuran probe in spectroscopic grade DMSO to create a 1.0 mM stock solution. Store in the dark at -20°C to prevent premature photobleaching.

-

Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution adjusted strictly to pH 7.4. Rationale: The SNAr reaction requires the thiolate anion; pH 7.4 ensures a physiological proportion of GSH is deprotonated without causing base-catalyzed hydrolysis of the probe.

-

Assay Assembly: In a 96-well black microtiter plate, add 980 μL of PBS, 10 μL of the probe stock (final concentration 10 μM), and 10 μL of varying concentrations of GSH (0 to 100 μM).

-

Validation Checkpoint (Control): Include a "Probe Only" well (no GSH) and a "Probe + Cysteine" well. This self-validates the assay's baseline noise and selectivity profile.

-

Incubation & Analysis: Incubate at 37°C for 30 minutes. Measure the fluorescence emission spectra (typically exciting at ~460 nm and reading emission at ~540 nm) using a microplate spectrofluorometer.

References

- Synthesis And Evaluation Of 4-(1- Benzofuran-2-YL)-1,3-Oxazole-2-Amine And Its Derivatives. World Journal of Pharmaceutical Research.

- A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. National Institutes of Health (PMC).

- Rational engineering of a recognition group to construct a two-photon reaction-based fluorescent probe for rapid and selective sensing of cysteine. Analyst (RSC Publishing).

- A new fluorescent probe based on phenothiazine and 7-nitrobenzofuran for specific detection of GSH. Journal of Molecular Structure (ResearchGate).

- Golgi-Targeted Fluorescent Probe for Imaging NO in Alzheimer's Disease. Analytical Chemistry (ACS Publications).

- A simplified synthetic route and study of anticancer activity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. SciSpace.

- Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. New Horizons in Translational Medicine (ResearchGate).

7-Methyl-4-nitrobenzofuran: Comprehensive Solubility Profiling and Solvent Selection in Kinase Inhibitor Development

Abstract: As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) process development, I frequently encounter the challenge of optimizing solvent systems for complex heterocyclic intermediates. 7-Methyl-4-nitrobenzofuran is a highly specific, critical building block in the synthesis of purine-derivative kinase inhibitors, which are actively investigated for targeting Glycogen Synthase Kinase 3 (GSK-3) in diabetes and Alzheimer's disease[1]. This technical guide provides an in-depth analysis of the solubility profile of 7-methyl-4-nitrobenzofuran in organic solvents, detailing the thermodynamic causality behind solvent selection, phase-appropriate purification strategies, and a self-validating protocol for empirical solubility measurement.

Physicochemical Properties and Solvation Thermodynamics

The solvation behavior of 7-methyl-4-nitrobenzofuran is dictated by its asymmetric electronic distribution. The core benzofuran ring provides a planar, hydrophobic, and highly polarizable aromatic surface. The addition of the electron-donating 7-methyl group increases steric bulk and lipophilicity, while the strongly electron-withdrawing 4-nitro group introduces a significant dipole moment.

Because of this "push-pull" electronic nature, the molecule exhibits:

-

High solubility in halogenated and aromatic solvents (e.g., chlorobenzene, toluene) due to strong

stacking and induced dipole interactions. -

Moderate to high solubility in polar aprotic solvents (e.g., ethyl acetate, dimethyl sulfoxide) driven by dipole-dipole interactions with the nitro group.

-

Negligible solubility in aliphatic hydrocarbons (e.g., hexane, heptane), as these solvents lack the polarizability to overcome the high crystal lattice energy of the nitroaromatic solid.

Causality in Process Solvent Selection

In drug development, solvent selection is not merely about dissolving the solute; it is a thermodynamic optimization problem designed to drive reaction kinetics and facilitate isolation.

Synthesis Phase: The Role of Chlorobenzene The synthesis of 7-methyl-4-nitrobenzofuran typically involves the acid-catalyzed cyclization of 2-(2,2-dimethoxyethoxy)-1-methyl-4-nitrobenzene using an ion-exchange resin (e.g., Amberlyst® 15)[1]. This reaction generates water and methanol as byproducts, which must be continuously removed to drive the equilibrium forward and prevent catalyst poisoning. Chlorobenzene is the optimal solvent here because its high boiling point (~132°C) allows for the azeotropic distillation of water, while its aromatic nature ensures that the nitroaromatic intermediate remains fully solvated at reflux temperatures[1].

Purification Phase: The Hexane/Toluene Gradient

For the isolation of the final yellow solid, a binary solvent system of hexane and toluene (1:1) is employed[1]. Toluene acts as the primary thermodynamic solvent, dissolving the crude product via

Decision tree for selecting organic solvents based on synthetic and purification requirements.

Quantitative Solubility Profile

To guide process chemists, the following table summarizes the solubility profile of 7-methyl-4-nitrobenzofuran across key organic solvent classes at standard ambient temperature (25°C).

| Solvent Class | Representative Solvent | Solvation Mechanism | Estimated Solubility (25°C) | Process Application |

| Aliphatic Hydrocarbon | Hexane | Weak dispersion forces | < 5 mg/mL | Anti-solvent for precipitation |

| Aromatic Hydrocarbon | Toluene | 50 - 100 mg/mL | Primary recrystallization solvent | |

| Halogenated Aromatic | Chlorobenzene | Induced dipole, | > 100 mg/mL | High-temperature reaction medium |

| Polar Aprotic | Ethyl Acetate | Dipole-dipole (nitro group) | > 150 mg/mL | Chromatography mobile phase |

| Polar Aprotic | DMSO / DMF | Strong dipole-dipole | > 200 mg/mL | Analytical stock solutions |

Self-Validating Protocol: Thermodynamic Solubility Measurement

Kinetic dissolution methods often yield false positives due to the formation of metastable supersaturated states. To ensure absolute trustworthiness in our data for scale-up, we must employ the Saturation Shake-Flask (SSF) method, which is the gold standard for thermodynamic solubility measurement[2][3]. The following protocol is designed as a self-validating system to guarantee true thermodynamic equilibrium.

Step-by-Step SSF Methodology:

-

Preparation: Add an excess of crystalline 7-methyl-4-nitrobenzofuran (approx. 250 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Thermal Cycling (Crucial Step): Heat the suspension to 60°C for 2 hours under agitation. Causality: This step destroys any high-energy metastable polymorphs or amorphous aggregates that could artificially inflate apparent solubility, ensuring we are measuring the solubility of the most stable crystalline form.

-

Isothermal Equilibration: Cool the vial to exactly 25.0°C (±0.1°C) using a thermostated shaker bath. Agitate at 300 RPM for 24 hours.

-

Self-Validation Sampling: At

hours, extract a 100 µL aliquot. Continue agitating the main vial and extract a second aliquot at -

Phase Separation: Pass the extracted aliquots through a 0.45 µm PTFE syringe filter. Note: The filter housing must be pre-warmed to 25°C to prevent sudden precipitation within the membrane pores due to temperature drops.

-

Quantification: Immediately dilute the filtrate with a compatible mobile phase (e.g., Acetonitrile) to prevent crystallization. Quantify the concentration via HPLC-UV against a 5-point standard calibration curve.

Self-validating Saturation Shake-Flask (SSF) workflow for thermodynamic solubility measurement.

Downstream Biological Context: Targeting GSK-3

Understanding the handling and solubility of 7-methyl-4-nitrobenzofuran is critical because it directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs). Through reductive amination or vinylation, this benzofuran intermediate is incorporated into complex purine derivatives[1].

These final APIs function as competitive inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β). By inhibiting GSK-3β, these drugs prevent the pathological hyperphosphorylation of Tau proteins (a hallmark of Alzheimer's disease) and modulate glycogen synthase activity (improving insulin sensitivity in Type II diabetes)[1].

Mechanism of action for purine-derived APIs targeting the GSK-3β signaling pathway.

References

-

[1] O'Neill, M. C., et al. WO2003076442A1 - Purine derivatives as kinase inhibitors. Google Patents. Available at:

-

[2] Thermodynamic solubility measurement without chemical analysis. ResearchGate. Available at:[Link]

-

[3] Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. MDPI Pharmaceutics. Available at:[Link]

Sources

toxicity and safety data SDS for nitrobenzofurans

An In-Depth Technical Guide to the Toxicity and Safety of Nitrobenzofurans

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological and safety data for nitrobenzofurans. As a class of compounds utilized in medicinal chemistry and materials science, a thorough understanding of their potential hazards is paramount for safe handling and informed development. This document moves beyond a simple recitation of data, offering insights into the mechanisms of toxicity and the rationale behind standard safety assessment protocols.

Introduction to Nitrobenzofurans

Nitrobenzofurans are heterocyclic aromatic compounds characterized by a fused benzene and furan ring system bearing one or more nitro groups. The electron-withdrawing nature of the nitro group significantly influences the molecule's chemical reactivity and biological activity. While this property is exploited in the design of therapeutic agents, it is also the primary driver of the toxicological concerns associated with this chemical class.[1] A deep understanding of their safety profile is not merely a regulatory hurdle but a scientific necessity to guide research and development.

Hazard Identification and Safety Data Sheet (SDS) Summary

The first step in assessing risk is to review the available hazard information, primarily from Safety Data Sheets (SDS). While SDS information can be compound-specific and may not be available for every novel derivative, a review of existing nitrobenzofurans reveals a consistent pattern of hazards.

Most nitrobenzofuran derivatives are classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Respiratory Irritation: May cause respiratory irritation.[3]

These classifications necessitate specific handling procedures to minimize direct contact.

Table 1: GHS Hazard Summary for Representative Nitrobenzofuran Compounds

| Compound | GHS Pictogram | Signal Word | Hazard Statements |

| 5-Nitrobenzofuran-2-carboxylic Acid |

ngcontent-ng-c2977031039="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation.[2] |

| 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] | |

| 4-Chloro-7-nitrobenzofurazan | Warning | Causes skin irritation. Causes serious eye irritation. |

Core Mechanism of Toxicity: The Role of Nitroreduction

The toxicity of nitroaromatic compounds, including nitrobenzofurans, is intrinsically linked to the metabolic reduction of the nitro group.[1][4] This bioactivation process is the causal factor behind the most significant toxicological endpoints, particularly mutagenicity and carcinogenicity.

The key steps are:

-

Enzymatic Reduction: Host enzymes, particularly bacterial and mammalian nitroreductases, catalyze the one-electron reduction of the nitro group (NO₂) to form a nitro anion radical.[1][5][6]

-

Redox Cycling and Oxidative Stress: In the presence of oxygen, this radical can transfer its electron to molecular oxygen, generating a superoxide anion and regenerating the parent nitro-compound. This futile cycle, known as redox cycling, leads to the massive production of Reactive Oxygen Species (ROS), inducing significant oxidative stress within the cell.[7]

-

Formation of Reactive Intermediates: Under anaerobic or hypoxic conditions, further reduction of the nitro group can occur, leading to nitroso and N-hydroxylamino intermediates.[4] The N-hydroxylamino derivative is highly reactive and is considered the ultimate carcinogenic metabolite.

-

Macromolecular Damage: These reactive intermediates, particularly the N-hydroxylamino species, can form covalent adducts with cellular macromolecules, most critically with DNA. This DNA damage is the direct cause of the mutagenic effects observed for this class of compounds.

Caption: Metabolic activation pathway of nitrobenzofurans.

Key Toxicological Endpoints

Genotoxicity and Mutagenicity

The most significant toxicological concern for nitrobenzofurans is their potential to cause genetic damage. Numerous studies on related nitrofurans and nitroaromatics have demonstrated potent mutagenic activity, primarily through mechanisms that induce base-pair substitutions and frameshift mutations in DNA.[8][9][10]

-

Evidence of Mutagenicity: Studies on various nitrobenzofuran and benzofuroxan derivatives consistently show mutagenic activity in bacterial systems like Salmonella typhimurium.[8][9] This activity is often direct-acting (not requiring mammalian metabolic activation via an S9 mix), pointing to the role of bacterial nitroreductases in their bioactivation.[9][11] The mutagenicity is typically reduced in bacterial strains deficient in these "classical" nitroreductase enzymes.[9]

Table 2: Summary of Mutagenicity Findings for Nitrobenzofuran-Related Compounds

| Compound Class | Test System | Key Findings | Reference |

| Nitrodibenzofurans | S. typhimurium TA98, TA100 | Potent direct-acting mutagens. Activity reduced in nitroreductase-deficient strains. Dinitro derivatives are more mutagenic than mononitro derivatives. | [9] |

| Benzofuroxans | S. typhimurium TA100, TA98 | All twelve tested derivatives were mutagenic. Mutagenicity was not directly correlated with anti-leukemic activity. | [8] |

| Nitrofuran Derivatives | S. typhimurium, E. coli | Genotoxic effects observed in bacterial test systems, often without the need for liver homogenate (S9) for activation. | [11] |

Standard Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is the gold-standard in vitro screen for identifying mutagenic potential. It assesses the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium or tryptophan-requiring (trp- ) strains of Escherichia coli.

Experimental Protocol: Ames Test

-

Strain Selection: Select a minimum of five bacterial strains. Recommended S. typhimurium strains include TA98, TA100, TA1535, and TA1537, plus E. coli strain WP2 uvrA or S. typhimurium TA102. This combination detects various types of mutations (frameshift, base-pair substitution).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is a liver homogenate (typically from Aroclor- or phenobarbital-induced rats) that contains cytochrome P450 enzymes and other metabolic machinery, simulating mammalian metabolism.

-

Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range. The highest concentration should show some evidence of cytotoxicity but not kill all the bacteria. A minimum of five concentrations should be tested in the main experiment.

-

Exposure (Plate Incorporation Method):

-

To 2.0 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of a buffer control.

-

Vortex the mixture gently and pour it over the surface of a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring and Interpretation:

-

Count the number of revertant colonies (his+ or trp+) on each plate.

-

A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least double the background (solvent control) revertant count.

-

Caption: Standard workflow for the Ames mutagenicity test.

Carcinogenicity

Given their potent mutagenic activity, there is a strong basis for concern regarding the carcinogenic potential of nitrobenzofurans. Studies on the broader class of 5-nitrofurans have demonstrated carcinogenicity in rats, inducing tumors in various tissues including the forestomach, kidney, and lungs.[12][13] A close correlation has been observed between the carcinogenic activity of nitrofuran derivatives and their ability to cause destruction of sebaceous glands in mouse skin.[14] Any novel nitrobenzofuran intended for therapeutic use would require rigorous long-term animal carcinogenicity studies.

Ecotoxicity

Nitroaromatic compounds are recognized as environmental pollutants due to their widespread industrial use and potential for release into soil and water.[5][15] Studies on nitrofuran drugs have shown significant ecotoxicological impacts. For example, furazolidone and nitrofurantoin exhibit high phytotoxicity to certain plants (e.g., radish) and are toxic to aquatic organisms like the bacteria Allivibrio fischeri and the crustacean Heterocypris incongruens.[16][17] This indicates that nitrobenzofurans should be handled and disposed of in a manner that prevents environmental release.[18]

Recommended Safety Precautions and Handling

Based on the known hazards, the following safety protocols are mandatory when working with nitrobenzofurans in a research setting:

-

Engineering Controls: All work with solid nitrobenzofurans or their solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[18]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[2]

-

Disposal: Dispose of waste materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or sewer systems.[18]

Conclusion

The toxicological profile of nitrobenzofurans is dominated by the reactivity of the nitro group. Metabolic activation via nitroreduction leads to the formation of highly reactive species that can damage DNA, resulting in significant mutagenic potential. This genotoxicity is the primary concern and is a strong indicator of potential carcinogenicity. While acute toxicity is generally limited to skin, eye, and respiratory irritation, the long-term health risks associated with DNA damage necessitate stringent safety protocols. Researchers, scientists, and drug development professionals must handle these compounds with the utmost care, employing appropriate engineering controls and personal protective equipment at all times. Any new nitrobenzofuran derivative must be subjected to a rigorous toxicological assessment, beginning with in vitro genotoxicity assays like the Ames test, before proceeding to further development.

References

- Title: Biodegradation of nitroaromatic compounds - PubMed Source: PubMed URL

- Title: Mutagenicity of anti-cancer nitrobenzofuroxans - PubMed Source: PubMed URL

- Title: Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides Source: PubMed URL

- Title: Bacterial pathways for degradation of nitroaromatics - RSC Publishing Source: RSC Publishing URL

- Title: Biological Treatment of Nitroaromatics in Wastewater - MDPI Source: MDPI URL

- Title: Bioremediation of Nitro-aromatics: An Overview - ijeab Source: ijeab URL

- Title: Bioremediation of nitroaromatic compounds (Chapter 6)

- Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471)

- Title: Correlation between the carcinogenicities of nitrofuran derivatives and their destructive actions on sebaceous glands of mouse skin - PubMed Source: PubMed URL

- Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL

- Title: 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran - AK Scientific, Inc.

- Title: Ames Mutagenicity Testing (OECD 471)

- Title: GHS Hazardous Chemical Information List Source: Safe Work Australia URL

- Title: 4-Chloro-7-nitrobenzofurazan - SAFETY DATA SHEET Source: Acros Organics URL

- Title: 1 - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL

- Title: Safety data sheet Source: Santa Cruz Biotechnology URL

- Title: 7-nitrobenzofuran - Hazard Genotoxicity - EPA Source: EPA URL

- Title: Chemical Safety Data Sheet MSDS / SDS - 6-Ethoxy-2-nitrobenzofuran - ChemicalBook Source: ChemicalBook URL

- Title: Mutagenicity studies of a carcinogenic nitrofuran and some analogues - PubMed Source: PubMed URL

- Title: OECD/OCDE - Fitoterapia Brasil Source: OECD URL

- Title: Guidance on the genotoxicity testing strategies for germ cell mutagens - GOV.

- Title: Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed Source: PubMed URL

- Title: OECD Test Guideline 487 - RE-Place Source: RE-Place URL

- Title: Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed Source: PubMed URL

- Title: In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic Source: Oxford Academic URL

- Title: Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed Source: PubMed URL

- Title: Carcinogenicity of 5-nitrofurans, 5-nitroimidazoles, 4-nitrobenzenes, and related compounds - PubMed Source: PubMed URL

- Title: [Genotoxic properties of 5-nitrofuran compounds] - PubMed Source: PubMed URL

- Title: New mechanisms of 5-nitrofuran toxicity - PubMed Source: PubMed URL

- Title: 7-nitrobenzofuran - Exposure: Exposure Production Volumes - EPA Source: EPA URL

- Title: Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results - Scholars Research Library Source: Scholars Research Library URL

- Title: GHS Hazard Class and Hazard Category - ChemSafetyPro.

- Title: Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin | Request PDF - ResearchGate Source: ResearchGate URL

- Title: Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin - PubMed Source: PubMed URL

- Title: 7-nitrobenzofuran - Related Substances - EPA Source: EPA URL

- Title: A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes - PubMed Source: PubMed URL

- Title: Mechanism of nitrofurantoin toxicity and oxidative stress in mitochondria - PubMed Source: PubMed URL

- Title: (PDF)

- Title: 7-nitrobenzofuran - Toxics Release Inventory - EPA Source: EPA URL

- Title: In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - MDPI Source: MDPI URL

- Title: (PDF)

- Title: (PDF)

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. aksci.com [aksci.com]

- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of nitrofurantoin toxicity and oxidative stress in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenicity of anti-cancer nitrobenzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenicity studies of a carcinogenic nitrofuran and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carcinogenicity of 5-nitrofurans, 5-nitroimidazoles, 4-nitrobenzenes, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correlation between the carcinogenicities of nitrofuran derivatives and their destructive actions on sebaceous glands of mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijeab.com [ijeab.com]

- 16. researchgate.net [researchgate.net]

- 17. Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

potential anticancer properties of 4-nitrobenzofuran derivatives

Part 1: Executive Technical Synthesis

The 4-Nitrobenzofuran Scaffold: A Strategic Pharmacophore

While the benzofuran ring system is a ubiquitous scaffold in medicinal chemistry (present in amiodarone and psoralen), the 4-nitrobenzofuran subclass represents a specific, high-value chemical space. Unlike its more common 5-nitro isomer or the distinct 7-nitrobenzofurazan (NBD) derivatives, the C-4 nitro substitution offers unique electronic and steric properties that drive specific anticancer mechanisms.

The 4-nitro group serves two distinct roles in oncology drug development:

-

Direct Pharmacophore: In Aurone (benzofuran-3-one) derivatives, the 4-nitro group enhances electron deficiency, facilitating pi-stacking interactions with enzymes like Alkaline Phosphatase (AP) and Tubulin .

-

Synthetic Gateway (The "Masked" Amine): It acts as the primary precursor to 4-aminobenzofurans , a scaffold highly privileged for kinase inhibition (e.g., VEGFR, EGFR) due to the amine’s ability to form critical hydrogen bonds in the ATP-binding pocket.

Distinguishing the Scaffold

-

4-Nitrobenzofuran: Benzene fused to furan with a nitro group at position 4. (Focus of this guide).

-

NBD (7-nitrobenzofurazan): Benzene fused to an oxadiazole ring. (Often confused; distinct mechanism).

Part 2: Mechanisms of Action & Biological Targets

The anticancer potential of 4-nitrobenzofuran derivatives operates through three validated pathways.

Inhibition of Alkaline Phosphatase (AP) via Aurone Derivatives

Alkaline Phosphatase is often overexpressed in metastasized tumors (breast, prostate, ovarian). 4-nitro substituted aurones (oxidized benzofuran derivatives) have shown nanomolar potency against AP.

-

Mechanism: The 4-nitro group creates an electron-poor core that stabilizes the inhibitor within the bimetallic (Zn2+/Mg2+) active site of AP.

-

Key Data: 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one exhibits an IC50 of ~2.13 µM, surpassing standard inhibitors like KH2PO4 [1].[1][2]

IDO1 Inhibition (Immune Checkpoint Modulation)

Indoleamine 2,3-dioxygenase (IDO1) suppresses T-cell activity in the tumor microenvironment.[3]

-

Mechanism: 4-nitrobenzofuran-quinones mimic the tryptophan substrate. The nitro group at C-4 is critical for fitting into the hydrophobic pocket adjacent to the heme iron of IDO1, preventing tryptophan oxidation and restoring immune surveillance [2].

Kinase Inhibition (Via the 4-Amino Route)

While the nitro group itself is electron-withdrawing, its reduction to an amino (-NH2) group at the C-4 position yields potent kinase inhibitors.

-

Mechanism: The C-4 amine acts as a hydrogen bond donor to the "hinge region" residues of kinases such as VEGFR-2 and EGFR. The 4-nitro precursor is thus essential for generating libraries of these kinase inhibitors [3].

Part 3: Quantitative Data Summary

The following table summarizes the potency of key 4-nitrobenzofuran derivatives and their reduced counterparts against specific cancer targets.

| Compound Class | Derivative Type | Target / Cell Line | IC50 / Potency | Mechanism | Ref |

| Aurone | 4-nitro-6-chloro-benzylidene | Alkaline Phosphatase (AP) | 2.13 ± 0.03 µM | Active Site Chelation | [1] |

| Aurone | 4-nitro-dimethylamino | Alkaline Phosphatase (AP) | 2.14 ± 0.05 µM | Active Site Chelation | [1] |

| Benzofuran | 4-nitro-2-carboxylic acid | IDO1 Enzyme | Sub-micromolar | Heme displacement | [2] |

| Benzofuran | 4-amino (reduced form) | HCT-116 (Colon Cancer) | 5.20 µM | Kinase Inhibition | [3] |

| Benzofuran | 4-amino (reduced form) | MDA-MB-231 (Breast) | 3.01 µM | Kinase Inhibition | [3] |

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Nitrobenzofuran

Context: Direct nitration of benzofuran often yields a mixture of 4-nitro and 6-nitro isomers.[4] This protocol utilizes a cyclization strategy for higher regioselectivity.

Reagents:

-

2-Hydroxy-6-nitrobenzaldehyde

-

Ethyl bromoacetate

-

Anhydrous K2CO3[5]

-

DMF (Dimethylformamide)

Step-by-Step Workflow:

-

O-Alkylation: Dissolve 2-hydroxy-6-nitrobenzaldehyde (10 mmol) in dry DMF (20 mL). Add K2CO3 (15 mmol) and stir at 0°C for 15 min.

-

Addition: Dropwise add ethyl bromoacetate (11 mmol).

-

Cyclization: Reflux the mixture at 140°C for 4–6 hours. The intramolecular aldol condensation closes the furan ring.

-

Workup: Pour onto crushed ice. The ethyl 4-nitrobenzofuran-2-carboxylate precipitates. Filter and wash with cold water.

-

Hydrolysis/Decarboxylation (Optional): To obtain the unsubstituted 4-nitrobenzofuran, hydrolyze the ester (NaOH/EtOH) and decarboxylate using Cu powder in quinoline at 200°C.

Protocol B: Evaluation of Alkaline Phosphatase (AP) Inhibition

Context: Validating the specific activity of 4-nitro derivatives against AP, a marker for metastasis.

Materials:

-

Calf Intestinal Alkaline Phosphatase (CIAP)

-

Substrate: p-Nitrophenyl phosphate (p-NPP)

-

Assay Buffer: Diethanolamine (pH 9.8), MgCl2 (0.5 mM)

Methodology:

-

Preparation: Dissolve the 4-nitrobenzofuran derivative in DMSO to make a 10 mM stock.

-

Incubation: In a 96-well plate, add 10 µL of inhibitor (varying concentrations: 0.1–50 µM), 20 µL of CIAP enzyme (0.1 U/mL), and 150 µL of Assay Buffer. Incubate at 37°C for 10 minutes.

-

Reaction Start: Add 20 µL of p-NPP substrate (10 mM).

-